Flumedroxone

Description

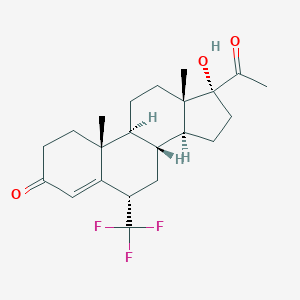

Structure

3D Structure

Properties

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZJOBWKHSYNMO-SCUQKFFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

987-18-8 (acetate) | |

| Record name | Flumedroxone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40905080 | |

| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-21-5 | |

| Record name | (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumedroxone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumedroxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMEDROXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80185F39X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Flumedroxone

This guide provides a detailed exploration of the molecular mechanism of action of Flumedroxone, a synthetic steroidal progestogen. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of progestogen signaling with the specific, albeit limited, information available for this compound. Where direct experimental data for this compound is unavailable, this guide proposes a scientifically-grounded, inferred mechanism based on its structural classification and the established pharmacology of related 17α-hydroxyprogesterone derivatives.

Introduction to this compound

This compound is a synthetic steroidal progestogen belonging to the 17α-hydroxyprogesterone group.[1] While this compound itself was investigated in clinical trials for the management of migraine and premenstrual tension, it was never commercially marketed.[1] However, its C17α acetate ester, this compound acetate, has been used as an antimigraine agent.[1][2] Structurally, this compound is 17α-hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione. This chemical structure forms the basis of its progestogenic activity.[1] this compound acetate is reported to have weak or slight progestogenic activity with no other significant hormonal activities, such as estrogenic, androgenic, or glucocorticoid effects.[2]

| Compound | Chemical Structure | Molecular Formula | Molar Mass |

| This compound | [Insert Image of this compound Structure Here] | C22H29F3O3 | 398.46 g/mol |

| This compound Acetate | [Insert Image of this compound Acetate Structure Here] | C24H31F3O4 | 440.50 g/mol |

The Progesterone Receptor: The Primary Target of this compound

The biological effects of progestogens like this compound are primarily mediated through their interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3][4] The human PR exists in two main isoforms, PR-A and PR-B, which are transcribed from a single gene but utilize different promoters.[1][5][6]

-

PR-B: The full-length receptor, which generally functions as a transcriptional activator of progesterone-responsive genes.[4][5]

-

PR-A: A truncated form of PR-B, lacking the N-terminal 164 amino acids. PR-A can act as a transcriptional repressor of PR-B and other steroid hormone receptors.[4][5]

The ratio of PR-A to PR-B in a target tissue is a critical determinant of the cellular response to progestogens.

Inferred Genomic Mechanism of Action of this compound

Ligand Binding and Receptor Activation

This compound, being a lipophilic steroid, is expected to diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization (forming PR-A/PR-A, PR-B/PR-B, or PR-A/PR-B dimers), and translocation to the nucleus if the receptor was cytoplasmically located.[3]

Regulation of Gene Transcription

Once in the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[7] This interaction facilitates the recruitment of co-activators or co-repressors, ultimately modulating the transcription of genes involved in a wide array of physiological processes.[8]

Caption: Inferred Genomic Signaling Pathway of this compound.

Potential Non-Genomic Actions of this compound

In addition to the classical genomic pathway, progestogens can elicit rapid, non-genomic effects that are independent of gene transcription.[9][10][11] These actions are often mediated by membrane-associated progesterone receptors (mPRs) or through the interaction of classical PRs with cytoplasmic signaling molecules.[12][13][14]

Membrane Progesterone Receptors (mPRs)

mPRs are G-protein coupled receptors that, upon progesterone binding, can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways.[15] It is plausible that this compound could also interact with these receptors, contributing to its overall pharmacological profile.

Caption: Potential Non-Genomic Signaling of this compound via mPRs.

Cytoplasmic Signaling by Nuclear PR

A fraction of the nuclear PR can be localized to the cell membrane and, upon ligand binding, can activate cytoplasmic signaling pathways, such as the Src/MAPK cascade.[16] This provides a mechanism for cross-talk between the genomic and non-genomic actions of progestogens.

Cross-Reactivity with Other Steroid Receptors

Some synthetic progestins are known to bind to other steroid receptors, such as the glucocorticoid receptor, which can contribute to their side-effect profile.[16] While this compound acetate is reported to lack significant glucocorticoid activity,[2] a comprehensive understanding of this compound's mechanism would require experimental verification of its binding affinity to a panel of steroid receptors.

Experimental Protocols for Elucidating the Precise Mechanism of this compound

To definitively characterize the mechanism of action of this compound, the following experimental approaches are essential.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human progesterone receptor isoforms (PR-A and PR-B).

Methodology:

-

Preparation of Receptor Source: Utilize either recombinant human PR-A and PR-B or cell lysates from a cell line overexpressing these receptors (e.g., T47D cells).

-

Radioligand: Use a high-affinity radiolabeled progestin, such as [3H]-promegestone (R5020).

-

Competitive Binding: Incubate a fixed concentration of the radioligand and receptor with increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate receptor-bound radioligand from the unbound fraction using a method like filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

Progesterone Receptor Transactivation Assay

Objective: To assess the functional activity of this compound as an agonist or antagonist of the progesterone receptor.

Methodology:

-

Cell Line: Employ a suitable mammalian cell line (e.g., HeLa or U2-OS) that does not endogenously express PR.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for either human PR-A or PR-B.

-

A reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

-

-

Treatment: Treat the transfected cells with varying concentrations of this compound. Include a known PR agonist (e.g., progesterone) as a positive control and a known antagonist (e.g., mifepristone) for antagonist mode assessment.

-

Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.

-

Data Analysis: Plot the reporter gene activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).

Caption: Workflow for a Progesterone Receptor Transactivation Assay.

Conclusion

The mechanism of action of this compound is inferred to be primarily through its agonistic activity at the nuclear progesterone receptors, PR-A and PR-B. This interaction is expected to modulate the transcription of target genes, leading to its observed progestogenic effects. The potential for non-genomic actions through membrane progesterone receptors or cytoplasmic PR signaling also exists and warrants further investigation. The precise characterization of this compound's binding affinity, functional potency, and receptor selectivity requires dedicated experimental studies as outlined in this guide. Such data would be invaluable for a complete understanding of its pharmacological profile and for the rational design of future therapeutic agents in this class.

References

-

Signaling inputs to progesterone receptor gene regulation and promoter selectivity - NIH. [Link]

-

Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - NIH. [Link]

-

Non-genomic mechanisms of progesterone action in the brain - PMC - NIH. [Link]

-

The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells - NIH. [Link]

-

Schematic summary of progesterone-induced receptor-signal transduction... - ResearchGate. [Link]

-

Non-genomic actions of progesterone in the normal and neoplastic mammalian ovary. [Link]

-

Membrane Progesterone Receptors (mPRs/PAQRs) Are Going beyond Its Initial Definitions. [Link]

-

Membrane Progesterone Receptors (mPRs): Evidence for Neuroprotective, Neurosteroid Signaling and Neuroendocrine Functions in Neuronal Cells - PubMed Central. [Link]

-

Non-genomic progesterone actions in female reproduction - Oxford Academic. [Link]

-

The A and B isoforms of the human progesterone receptor: two functionally different transcription factors encoded by a single gene - PubMed. [Link]

-

Non-genomic progesterone signalling and its non-canonical receptor - PubMed - NIH. [Link]

-

New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC - PubMed Central. [Link]

-

Non-genomic mechanisms of progesterone action in the brain - PubMed - NIH. [Link]

-

Long-range transcriptional control of progesterone receptor gene expression - PubMed. [Link]

-

Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC - NIH. [Link]

-

Progesterone Receptors (PR)-B and -A Regulate Transcription by Different Mechanisms: AF-3 Exerts Regulatory Control over Coactivator Binding to PR-B | Molecular Endocrinology | Oxford Academic. [Link]

-

Membrane progesterone receptor - Wikipedia. [Link]

-

Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease | Endocrine Reviews | Oxford Academic. [Link]

-

This compound acetate - Wikipedia. [Link]

-

This compound - Wikipedia. [Link]

-

Biological and clinical impact of imbalanced progesterone receptor isoform ratios in breast cancer in. [Link]

-

Progesterone Signaling Mechanisms in Brain and Behavior - Frontiers. [Link]

-

Progesterone receptors and signaling pathways in normal mammary gland... | Download Scientific Diagram - ResearchGate. [Link]

-

Progesterone receptor isoforms. Diagram of translational start sites... - ResearchGate. [Link]

Sources

- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 2. [PDF] Long-range transcriptional control of progesterone receptor gene expression. | Semantic Scholar [semanticscholar.org]

- 3. Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The A and B isoforms of the human progesterone receptor: two functionally different transcription factors encoded by a single gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

An In-depth Technical Guide to Flumedroxone: Synthesis and Chemical Profile

Abstract

This technical guide provides a comprehensive overview of Flumedroxone, a synthetic steroidal progestogen of the 17α-hydroxyprogesterone class. While this compound itself was never commercialized, its C17α acetate ester, this compound acetate, saw clinical use as a prophylactic treatment for migraines.[1] This document delves into the fundamental chemical properties of this compound, outlines a plausible synthetic pathway based on established steroid chemistry, and discusses its pharmacological rationale, particularly in the context of migraine prophylaxis. The content is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the molecule's characteristics and synthesis logic.

Introduction: A Steroidal Progestogen for Neurological Application

This compound is a synthetic pregnane steroid characterized by a trifluoromethyl group at the 6α-position of the 17α-hydroxyprogesterone backbone.[2] It belongs to a class of neurologically active steroids investigated for their potential therapeutic effects beyond traditional hormonal applications. Although investigational studies in the mid-20th century explored its use for migraine and premenstrual tension, it was the acetate ester, this compound acetate (marketed as Demigran and Leomigran), that was used clinically.[2][3] The parent compound, this compound, remains a subject of scientific interest due to its unique structure and its role as the active moiety of its ester prodrug.

Chemical Properties and Structural Data

The defining structural feature of this compound is the electron-withdrawing trifluoromethyl (-CF3) group, which significantly alters the electronic profile and metabolic stability of the steroid nucleus compared to its parent compound, 17α-hydroxyprogesterone. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance properties such as metabolic resistance and receptor binding affinity.[4]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [2] |

| Chemical Formula | C₂₂H₂₉F₃O₃ | [1] |

| Molecular Weight | 398.47 g/mol | [2] |

| CAS Number | 15687-21-5 | [1] |

| Synonyms | 17α-Hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione; 6α-Trifluoromethyl-17α-hydroxyprogesterone | [1] |

| SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC[C@]34C)C(F)(F)F)C)O | [1] |

| InChI Key | CDZJOBWKHSYNMO-SCUQKFFVSA-N | [1] |

Synthesis of this compound: A Representative Pathway

A detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly accessible literature. However, based on the known synthesis of related 6-substituted and trifluoromethylated steroids, a logical and chemically sound pathway can be proposed.[6][7][8] The synthesis would logically start from the readily available 17α-hydroxyprogesterone and focus on the stereoselective introduction of the 6α-trifluoromethyl group.

Causality Behind the Synthetic Strategy

The core challenge in this synthesis is the regioselective and stereoselective functionalization of the C6 position on the steroid's A/B ring system. The Δ⁴-3-one (an α,β-unsaturated ketone or enone) is the key functional group that enables this transformation. This enone system can be converted into a dienol intermediate, which then allows for electrophilic attack at the C6 position. The choice of a trifluoromethylating agent and the reaction conditions are critical for achieving the desired 6α stereochemistry, which is essential for biological activity.

Proposed Synthetic Workflow

The following protocol is a representative, multi-step process grounded in established principles of steroid chemistry.

Step 1: Protection of the 17α-hydroxyl and 20-keto groups.

-

Rationale: To prevent unwanted side reactions during the modification of the A-ring, the functional groups on the D-ring must be protected. This is a common strategy in complex steroid synthesis.

-

Methodology: The 17α-hydroxyl and 20-keto groups can be protected, for example, as a cyclic ketal or another suitable protecting group.

Step 2: Formation of the Dienol Intermediate.

-

Rationale: To activate the C6 position for electrophilic attack, the Δ⁴-3-one system is converted into a more reactive dienol ether or dienolate.

-

Methodology: The protected steroid from Step 1 is treated with a strong base (e.g., lithium diisopropylamide, LDA) or converted to a dienol silyl ether using a reagent like trimethylsilyl chloride. This creates a nucleophilic center at C6.

Step 3: Electrophilic Trifluoromethylation.

-

Rationale: This is the key step where the trifluoromethyl group is introduced. An electrophilic "CF₃⁺" source is required to react with the dienolate intermediate. The approach of the reagent from the less sterically hindered alpha face of the steroid nucleus favors the desired 6α configuration.

-

Methodology: The dienolate is reacted with an electrophilic trifluoromethylating reagent. Modern reagents like Umemoto's or Togni's reagents are suitable for this purpose. The reaction is typically run at low temperatures to ensure high stereoselectivity.

Step 4: Deprotection.

-

Rationale: The final step involves the removal of the protecting groups from the D-ring to restore the 17α-hydroxyl and 20-keto functionalities.

-

Methodology: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for a ketal) to yield the final this compound product.

Step 5: Purification.

-

Rationale: The crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

-

Methodology: Purification is typically achieved through recrystallization or column chromatography.

Caption: The signaling pathway for this compound via progesterone receptors.

References

-

Considerations for hormonal therapy in migraine patients: a critical review of current practice. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

-

What Are Progesterone Headaches and Why Do Women Experience Them? (2023, March 11). LinkedIn. Retrieved January 14, 2026, from [Link]

-

Review Evaluates Effects of Exogenous Estrogens and Progestogens on Migraine During Reproductive Age. (2018, November 3). AJMC. Retrieved January 14, 2026, from [Link]

-

This compound Acetate. (n.d.). DrugFuture. Retrieved January 14, 2026, from [Link]

-

Migraines in Women: A Focus on Reproductive Events and Hormonal Milestones. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

-

Pain Research Suggests New Way to Manage Migraines in Women. (2024, February 20). UVA Health. Retrieved January 14, 2026, from [Link]

-

The Synthesis of 6α-Difluoromethyl Steroids. (1962). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. (2025, December 22). ACS Publications. Retrieved January 14, 2026, from [Link]

- Method for the preparation of 6-α fluoro corticosteroids. (n.d.). Google Patents.

- Method for the preparation of 6-alpha fluoro corticosteroids. (n.d.). Google Patents.

-

This compound. (2026, January 7). Grokipedia. Retrieved January 14, 2026, from [Link]

-

This compound acetate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026, January 11). ACS Omega. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

-

Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Metabolism of 11-oxygenated steroids. 3. Some 1-dehydro and 9 alpha-fluoro steroids. (1964, November). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Acetate [drugfuture.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 8. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

Flumedroxone: A Technical Guide on its Core Chemistry, Mechanism, and Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

Flumedroxone is a synthetic steroidal progestogen of the 17α-hydroxyprogesterone group, notable for its unique 6α-trifluoromethyl substitution.[1] While this compound itself has not been marketed, its C17α acetate ester, this compound Acetate, has been utilized clinically as a prophylactic treatment for migraines.[1][2][3] This guide provides an in-depth examination of this compound's fundamental chemical properties, molecular structure, synthesis rationale, mechanism of action, and modern analytical methodologies for its characterization. It is intended for researchers, chemists, and drug development professionals engaged in the study of steroidal hormones and their therapeutic applications.

Chemical Identity and Physicochemical Properties

This compound and its clinically relevant acetate ester are distinct compounds with unique identifiers. It is critical for researchers to differentiate between the parent alcohol (this compound) and its ester (this compound Acetate), as the latter is the form typically described in pharmaceutical literature.[2][3]

The Chemical Abstracts Service (CAS) has assigned the following registry numbers:

A summary of their core physicochemical properties is presented below for direct comparison.

| Property | This compound | This compound Acetate |

| CAS Number | 15687-21-5[2][4][5] | 987-18-8[2][6][7] |

| Molecular Formula | C₂₂H₂₉F₃O₃[1][2] | C₂₄H₃₁F₃O₄[6][7] |

| Molecular Weight | 398.47 g/mol [1][2] | 440.50 g/mol [6][7] |

| IUPAC Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1] | (6α)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione[7] |

| Synonyms | 17α-Hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione[2] | 17-Acetoxy-6α-(trifluoromethyl)progesterone[7] |

| Developmental Code | WG-537 Free Base[4][5] | WG-537[3][7] |

| Melting Point | Not available | 206-207 °C[7] |

| Solubility | Not specified | Soluble in DMSO[6] |

Molecular Structure and Stereochemistry

This compound's structure is derived from the pregnane steroid skeleton, a foundational framework for many hormones. It is a derivative of 17α-hydroxyprogesterone, distinguished by a trifluoromethyl (CF₃) group at the 6α position.[1][3]

Key Structural Features:

-

Pregnane Core: A 21-carbon tetracyclic hydrocarbon skeleton.

-

α,β-Unsaturated Ketone: The double bond between C4 and C5 and the ketone at C3 in the A-ring are crucial for receptor binding and biological activity.

-

17α-Hydroxyl and 17β-Acetyl Groups: These substituents on the D-ring are characteristic of the 17α-hydroxyprogesterone class.

-

6α-Trifluoromethyl Group: This is the most defining feature. The introduction of fluorine, a highly electronegative atom, into a steroid nucleus is a common strategy in medicinal chemistry. This modification can profoundly alter the molecule's electronic properties, metabolic stability, and receptor binding affinity compared to its non-fluorinated parent compound. The 6α-stereochemistry is critical for its specific pharmacological profile.

This compound Acetate is formed by the esterification of the 17α-hydroxyl group with acetic acid.[3] This modification often improves the compound's oral bioavailability and pharmacokinetic profile.

Caption: Simplified signaling pathway for this compound.

Analytical Methodologies

The quantitative determination of this compound in pharmaceutical formulations requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice due to their high resolution, sensitivity, and specificity. [8]

Protocol: UHPLC-UV Assay for this compound Acetate

This protocol describes a general methodology for the quantification of this compound Acetate in a bulk drug substance.

Objective: To determine the purity of a this compound Acetate sample using a reverse-phase UHPLC method with UV detection.

Materials:

-

This compound Acetate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Instrumentation:

-

UHPLC system with a binary pump, autosampler, and column thermostat

-

Photodiode Array (PDA) or UV-Vis detector

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile and Water. Degas the solution by sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound Acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol to obtain a stock solution of 100 µg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 234 nm (based on UV max in ethanol)[7]

-

Run Time: 5 minutes

-

-

Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak area < 2%). Then, inject the sample solution.

-

Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area in the standard solution.

Caption: General workflow for the UHPLC analysis of this compound.

Conclusion

This compound represents an important molecule within the class of synthetic progestogens, with its acetate ester demonstrating clinical utility in migraine management. Its core structure, defined by the 6α-trifluoromethyl group, is a testament to the power of targeted chemical modification to enhance pharmacological properties. Understanding its chemical identifiers, structure-activity relationships, mechanism of action, and the analytical methods for its control is essential for any scientist working in steroid research and pharmaceutical development. The methodologies and information presented in this guide provide a comprehensive technical foundation for professionals in the field.

References

-

Grokipedia. This compound. [Link]

-

Wikipedia. This compound. [Link]

-

DrugFuture. This compound Acetate. [Link]

-

Dreamstime. 3D Image of this compound Acetate Skeletal Formula Stock Illustration. [Link]

-

precisionFDA. This compound. [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

Wikipedia. This compound acetate. [Link]

-

PubChem. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione. [Link]

-

PubChem. (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione. [Link]

-

American Pharmaceutical Review. Green Synthesis of Pharmaceutical Steroids. [Link]

-

Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]

-

Patsnap Synapse. What is the mechanism of Fluorometholone? [Link]

- Google Patents. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue.

-

PubMed. Prophylactic treatment of migraine with this compound. [Link]

- Google Patents. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.

-

National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences. [Link]

-

MDPI. Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound Acetate [drugfuture.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Flumedroxone and Its Derivatives

This guide provides a comprehensive technical overview of the biological activity of Flumedroxone and its derivatives for researchers, scientists, and drug development professionals. It delves into the known mechanisms of action, potential therapeutic applications, and methodologies for future investigation, grounded in established scientific principles.

Introduction to this compound: An Antimigraine Progestogen

This compound is a synthetic steroidal progestogen of the 17α-hydroxyprogesterone group that, while never marketed itself, has been a subject of interest for its potential therapeutic effects, particularly in the management of migraine.[1][2] Its chemical structure is characterized by a trifluoromethyl group at the 6α-position, a modification that significantly influences its biological activity.[1] The more well-known derivative is its 17α-acetate ester, this compound acetate, which has been clinically used as an antimigraine agent under the brand names Demigran and Leomigran.[1][3]

This document will explore the biological underpinnings of this compound's activity, its clinical context, and provide a forward-looking perspective on the potential for its derivatives in drug discovery.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its acetate is fundamental to interpreting its biological activity and designing novel derivatives.

| Property | This compound | This compound Acetate |

| Chemical Formula | C₂₂H₂₉F₃O₃ | C₂₄H₃₁F₃O₄ |

| Molar Mass | 398.46 g/mol | 440.50 g/mol |

| CAS Number | 15687-21-5 | 987-18-8 |

| ATC Code | N02CB01 | N02CB01 |

| Synonyms | 6α-Trifluoromethyl-17α-hydroxyprogesterone | 6α-(Trifluoromethyl)-17α-acetoxyprogesterone |

Data sourced from various chemical databases and literature.[1][2][4][5][6][7]

Part 1: Unraveling the Biological Activity and Mechanism of Action

The primary established biological activity of this compound and its acetate is as a progestogen.[1] However, its efficacy in migraine treatment suggests a more complex mechanism of action than simple hormonal regulation.

Progestogenic Activity and Receptor Binding

It is also plausible that this compound and its derivatives could interact with other steroid receptors, such as the glucocorticoid receptor, a phenomenon observed with other progestins.[9] This potential for cross-reactivity warrants further investigation to fully characterize the endocrine profile of this class of compounds.

The Antimigraine Effect: A Mechanistic Hypothesis

The precise mechanism by which this compound exerts its antimigraine effects is not fully elucidated but is thought to be linked to its hormonal activity, particularly in the context of menstrual-related migraine.[8] Fluctuations in estrogen and progesterone levels are known triggers for migraine attacks in some women. By providing a stable progestogenic influence, this compound may help to mitigate these hormonal triggers.

Beyond this, other potential mechanisms could be at play:

-

Neurosteroid Activity: Progesterone and its metabolites are known neurosteroids that can modulate the activity of neurotransmitter receptors such as GABA-A and serotonin receptors, both of which are implicated in migraine pathophysiology.

-

Anti-inflammatory Effects: Progestogens can exert anti-inflammatory effects, which may be relevant in counteracting the neurogenic inflammation associated with migraine.

-

Vascular Effects: Hormonal fluctuations can impact vascular tone, and this compound might have a stabilizing effect on the cranial vasculature.

The following diagram illustrates a hypothetical signaling pathway for this compound's antimigraine action:

Caption: Hypothesized Signaling Pathway of this compound in Migraine Prophylaxis.

Part 2: A Framework for Future Research and Development

The historical data on this compound provides a solid foundation for renewed investigation using modern drug discovery and development tools. This section outlines key experimental workflows for characterizing novel this compound derivatives.

Synthesis of Novel this compound Derivatives

The development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective. The core structure of this compound offers several sites for chemical modification. A generalized synthetic workflow is presented below:

Caption: Generalized Synthetic Workflow for Novel this compound Derivatives.

In Vitro Evaluation of Biological Activity

A tiered approach to in vitro screening is essential to efficiently identify promising candidates.

Tier 1: Receptor Binding Assays

The primary screen should quantify the binding affinity of new derivatives to key nuclear receptors.

Experimental Protocol: Progesterone Receptor Competitive Binding Assay

-

Preparation of Receptor Source: Utilize commercially available human progesterone receptor (full-length or ligand-binding domain).

-

Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020).

-

Competitive Binding: Incubate a fixed concentration of the receptor and radioligand with a range of concentrations of the test compound (novel this compound derivative).

-

Separation: Separate receptor-bound from free radioligand using a suitable method (e.g., filtration, scintillation proximity assay).

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Tier 2: Functional Cell-Based Assays

Compounds with significant binding affinity should be advanced to functional assays to determine their agonist or antagonist activity.

Experimental Protocol: Progesterone Receptor Reporter Gene Assay

-

Cell Line: Use a suitable mammalian cell line (e.g., HEK293, HeLa) co-transfected with an expression vector for the human progesterone receptor and a reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with varying concentrations of the test compound.

-

Lysis and Assay: After a suitable incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy relative to a reference agonist (e.g., progesterone).

In Vivo Assessment in Preclinical Models of Migraine

Promising candidates from in vitro studies should be evaluated in established animal models of migraine.

| Animal Model | Principle | Key Parameters Measured |

| Nitroglycerin (NTG)-Induced Hyperalgesia | Systemic administration of NTG, a nitric oxide donor, induces a state of hyperalgesia in rodents, mimicking aspects of migraine pain. | Mechanical and thermal pain thresholds (e.g., von Frey filaments, hot plate test). |

| Trigeminal Ganglion Stimulation | Electrical or chemical stimulation of the trigeminal ganglion activates the trigeminovascular system, leading to neurogenic inflammation. | Plasma protein extravasation in the dura mater, changes in facial blood flow. |

| Cortical Spreading Depression (CSD) | Application of potassium chloride to the cerebral cortex induces a wave of neuronal and glial depolarization, a phenomenon linked to migraine aura. | Frequency and velocity of CSD waves, activation of trigeminal nucleus caudalis (c-Fos expression). |

This table summarizes common preclinical models for migraine research.[1][10]

Experimental Protocol: Nitroglycerin-Induced Hyperalgesia in Rats

-

Acclimatization: Acclimatize male Sprague-Dawley rats to the testing environment and handling.

-

Baseline Measurement: Measure baseline mechanical sensitivity using von Frey filaments applied to the periorbital region.

-

Drug Administration: Administer the test compound (novel this compound derivative) or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

NTG Induction: After a predetermined pretreatment time, administer nitroglycerin (e.g., 10 mg/kg, i.p.) to induce hyperalgesia.

-

Post-NTG Measurements: Measure mechanical sensitivity at various time points after NTG administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Compare the withdrawal thresholds between the vehicle-treated and drug-treated groups to determine if the test compound can prevent or reverse NTG-induced hyperalgesia.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

Systematic exploration of the structure-activity relationship is crucial for the rational design of improved this compound derivatives.

Key Structural Features and Their Potential Impact

-

6α-Trifluoromethyl Group: This electron-withdrawing group is likely critical for modulating the steroid's electronic properties and its interaction with the receptor. Exploring other halogenated alkyl groups could fine-tune activity.

-

17α-Hydroxy and Acetate Ester: The nature of the substituent at C17 influences the compound's pharmacokinetic properties and binding affinity. A range of esters and ethers could be explored to optimize these parameters.

-

Steroid Backbone: Modifications to the A, B, C, and D rings of the steroid nucleus, such as the introduction of double bonds or additional functional groups, could significantly alter the biological activity profile.

A systematic SAR study would involve the synthesis of a library of derivatives with focused modifications at these key positions, followed by the tiered in vitro and in vivo testing described above.

Future Perspectives

The re-investigation of this compound and the development of its novel derivatives represent a promising avenue for the discovery of new antimigraine therapies, especially for hormonally-driven migraines. A modern drug discovery campaign, leveraging computational modeling for rational design, high-throughput screening for efficient evaluation, and sophisticated preclinical models for in vivo validation, could unlock the full therapeutic potential of this class of compounds. The historical clinical data for this compound acetate provides a valuable, albeit dated, proof-of-concept for the potential success of such an endeavor.

References

- This compound - Grokipedia. (2026). Grokipedia.

-

This compound acetate - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

This compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Lundberg, P. O. (1969). Prophylactic treatment of migraine with this compound. Acta Neurologica Scandinavica, 45(3), 309–326. [Link]

-

(6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

(6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Valibayov, J., et al. (2016). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. BMC Pulmonary Medicine, 16(1), 1-9. [Link]

-

Bradley, W. G., Hudgson, P., Foster, J. B., & Newell, D. J. (1968). Double-blind controlled trial of a micronized preparation of this compound (Demigran) in prophylaxis of migraine. British Medical Journal, 3(5617), 531–533. [Link]

-

Kaur, B., & Kaur, P. (1995). In vitro and in vivo genotoxicity of hormonal drugs. VI. Fluoxymesterone. Mutation Research/Genetic Toxicology, 343(2-3), 133-138. [Link]

-

This compound - gsrs. (n.d.). Global Substance Registration System. Retrieved January 14, 2026, from [Link]

-

Singh, A., et al. (2018). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 34(3), 1541-1549. [Link]

-

Winkler, J., et al. (2006). Significant receptor affinities of metabolites and a degradation product of mometasone furoate. Drug Metabolism and Disposition, 34(6), 929-932. [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Structure activity relationship study of compounds 10 and 6. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Viale, M., et al. (2020). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Molecules, 25(23), 5707. [Link]

-

This compound Acetate. (n.d.). DrugFuture. Retrieved January 14, 2026, from [Link]

-

Kontula, K., et al. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical Pharmacology, 32(9), 1511-1518. [Link]

Sources

- 1. Experimental animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Flumedroxone as a Potential Endocrine Disruptor: A Technical Guide for Researchers

Introduction: Re-evaluating the Endocrine Profile of a Synthetic Progestin

Flumedroxone, a synthetic steroidal progestogen, and its more commonly marketed C17α acetate ester, this compound acetate, have a history of use as an antimigraine agent.[1][2] Classified within the 17α-hydroxyprogesterone group, its primary pharmacological activity is described as weakly progestogenic.[3][4] While some sources suggest an absence of other hormonal activities, its classification as a corticosteroid derivative warrants a more thorough investigation into its potential off-target endocrine effects.[3][5]

The endocrine system's exquisite sensitivity to exogenous hormones and hormonally active compounds necessitates a rigorous evaluation of all synthetic steroids for their potential to act as endocrine disruptors. Endocrine disrupting chemicals (EDCs) can interfere with the body's intricate hormonal signaling pathways, potentially leading to adverse health outcomes.[6] Synthetic progestins, as a class, have been identified as potential endocrine disruptors, capable of interacting with various steroid receptors beyond the progesterone receptor (PR).[7][8]

This technical guide provides a comprehensive framework for researchers and drug development professionals to assess the potential of this compound to act as an endocrine disruptor. It outlines the rationale for such an investigation, details the essential in vitro and in vivo assays, and provides insights into the interpretation of the resulting data. While specific quantitative data on this compound's receptor binding profile and endocrine disruption potential are not widely available in the public domain, this guide presents the established methodologies and a comparative context to enable a thorough scientific investigation.

The Rationale for Endocrine Disruptor Screening of this compound

The primary rationale for investigating this compound as a potential endocrine disruptor stems from its nature as a synthetic progestin. Progestins are known to exhibit varying degrees of cross-reactivity with other steroid hormone receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR).[7][8] This cross-reactivity can lead to unintended agonistic or antagonistic effects on these critical signaling pathways.

Furthermore, the historical classification of this compound as a corticosteroid derivative suggests a potential for interaction with the glucocorticoid receptor.[5] Glucocorticoid signaling plays a crucial role in metabolism, immune function, and stress response, and its disruption can have widespread physiological consequences.

A comprehensive assessment of this compound's endocrine-disrupting potential is therefore a matter of scientific integrity and public health. This requires a tiered approach to testing, beginning with in vitro assays to determine receptor binding and transactivation, followed by in vivo studies to assess physiological effects.

In Vitro Assessment of Endocrine Activity

In vitro assays provide the foundational data for understanding a compound's potential to interact with specific components of the endocrine system. These assays are crucial for determining receptor binding affinity and the subsequent transcriptional activation or inhibition.

Receptor Binding Assays

Receptor binding assays are designed to quantify the affinity of a test compound for a specific hormone receptor. These assays typically involve a competitive binding format where the test compound competes with a radiolabeled or fluorescently-labeled native ligand for binding to the receptor.

Table 1: Representative Comparative Receptor Binding Affinities of Various Progestins

| Progestin | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) |

| Progesterone | 100 | 1-10 | 1-5 |

| Medroxyprogesterone Acetate | 75-125 | 20-40 | 10-20 |

| Levonorgestrel | 150-200 | 50-70 | <1 |

| Norethindrone | 100-150 | 15-30 | <1 |

| Drospirenone | 50-100 | <1 (Antagonist) | <1 |

Note: This table presents a compilation of representative Relative Binding Affinity (RBA) data from various sources and is intended to be illustrative. Actual values can vary depending on the specific assay conditions. Data for this compound is not currently available in the public domain and would need to be determined experimentally.

-

Preparation of Receptor Source:

-

Utilize a source of human progesterone receptor, such as recombinant human PR or cytosol preparations from PR-expressing cell lines (e.g., T47D cells).

-

-

Radioligand:

-

Use a high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.

-

-

Assay Procedure:

-

Incubate a constant concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound (the competitor).

-

Include a control with no competitor (total binding) and a control with a saturating concentration of a known high-affinity progestin (e.g., unlabeled R5020) to determine non-specific binding.

-

-

Separation and Detection:

-

Separate receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) of this compound compared to a reference progestin (e.g., progesterone).[9]

-

This protocol can be adapted for assessing binding to the Androgen Receptor (AR) and Glucocorticoid Receptor (GR) by using the appropriate receptor source and radioligand (e.g., [³H]-R1881 for AR, [³H]-dexamethasone for GR).

Transcriptional Activation Assays

Transcriptional activation assays determine whether the binding of a compound to a receptor leads to a functional response, i.e., the activation or inhibition of gene expression. These assays typically use reporter gene constructs in engineered cell lines.

-

Cell Line:

-

Assay Procedure:

-

Culture the cells in a multi-well plate format.

-

Expose the cells to a range of concentrations of this compound.

-

Include a vehicle control (negative control) and a reference estrogen (e.g., 17β-estradiol) as a positive control.

-

-

Reporter Gene Measurement:

-

After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

Calculate the fold induction of reporter gene activity relative to the vehicle control.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).[2]

-

-

Cell Line:

-

Assay Procedure:

-

Follow a similar procedure to the ERα transactivation assay, using a reference androgen (e.g., dihydrotestosterone) as the positive control.

-

To assess antagonistic activity, co-treat cells with a fixed concentration of a reference androgen and varying concentrations of this compound.

-

-

Data Analysis:

-

For agonistic activity, determine the EC50 value.

-

For antagonistic activity, determine the IC50 value for the inhibition of the reference androgen's effect.

-

A similar transcriptional activation assay can be developed for the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR) using appropriate cell lines and reporter constructs.

In Vivo Assessment of Endocrine Activity

In vivo assays are essential to understand the physiological consequences of a compound's endocrine activity in a whole organism, taking into account metabolic and pharmacokinetic factors. The Uterotrophic and Hershberger bioassays are the standard screening assays for estrogenic and androgenic/anti-androgenic effects, respectively.

Uterotrophic Bioassay (OECD TG 440)

The Uterotrophic Bioassay assesses the estrogenic or anti-estrogenic activity of a chemical by measuring the change in uterine weight in immature or ovariectomized female rodents.[18][19][20][21]

-

Animal Model:

-

Use immature female rats (e.g., Sprague-Dawley or Wistar), typically starting at postnatal day 18-20.

-

-

Dosing:

-

Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection.

-

Include a vehicle control group and a positive control group treated with a reference estrogen (e.g., ethinyl estradiol).

-

-

Endpoint Measurement:

-

On the day after the last dose, euthanize the animals and carefully dissect and weigh the uterus (both wet and blotted weight).

-

-

Data Analysis:

-

Compare the mean uterine weights of the this compound-treated groups to the vehicle control group using appropriate statistical methods.

-

A statistically significant increase in uterine weight indicates potential estrogenic activity.

-

Hershberger Bioassay (OECD TG 441)

The Hershberger Bioassay is used to identify substances with androgenic or anti-androgenic activity by measuring the weight changes of five androgen-dependent tissues in castrated male rats.[22][23][24][25][26]

-

Animal Model:

-

Use peripubertal male rats, castrated at an appropriate age (e.g., postnatal day 42).

-

-

Dosing for Androgenic Activity:

-

Administer this compound daily for 10 consecutive days.

-

Include a vehicle control group and a positive control group treated with a reference androgen (e.g., testosterone propionate).

-

-

Dosing for Anti-Androgenic Activity:

-

Co-administer this compound and a reference androgen daily for 10 consecutive days.

-

Include a control group receiving only the reference androgen.

-

-

Endpoint Measurement:

-

On the day after the last dose, euthanize the animals and dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

-

Data Analysis:

-

For androgenic activity, a statistically significant increase in the weight of at least two of the five tissues indicates a positive result.

-

For anti-androgenic activity, a statistically significant decrease in the weight of at least two of the five tissues compared to the reference androgen-only group indicates a positive result.[24]

-

Visualizing the Pathways and Processes

To better understand the potential mechanisms of action and the experimental workflows, the following diagrams are provided.

Signaling Pathways

Caption: Simplified steroid biosynthesis pathway.[1][7][9]

Caption: Classical progesterone receptor signaling pathway.[3]

Experimental Workflows

Caption: Workflow for in vitro endocrine disruptor screening.

Caption: Workflow for in vivo endocrine disruptor screening.

Data Interpretation and Conclusion

The interpretation of data from this tiered testing approach requires a weight-of-evidence evaluation. Positive findings in in vitro receptor binding and transactivation assays for androgen, estrogen, or glucocorticoid receptors would provide mechanistic evidence for potential endocrine disruption. Confirmation of these findings in the in vivo Uterotrophic and Hershberger bioassays would demonstrate a physiological consequence of this interaction.

Given the limited publicly available data on this compound's endocrine profile beyond its progestogenic activity, a thorough investigation as outlined in this guide is scientifically warranted. The methodologies described herein represent the current standards for endocrine disruptor screening and will provide the necessary data to comprehensively characterize the endocrine activity of this compound. The findings of such a study would be of significant value to the scientific and regulatory communities, contributing to a more complete understanding of the safety profile of this synthetic steroid.

References

- Elks, J. (2014). The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.

-

Lange, C. A., & Sartorius, C. A. (2011). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. Reproductive Sciences, 18(3), 247-257. [Link]

- Sitruk-Ware, R. (2006). New progestogens for contraceptive use.

-

Speiser, P. W., & White, P. C. (1998). Congenital adrenal hyperplasia due to steroid 21-hydroxylase deficiency. Clinical endocrinology, 49(4), 411-417. [Link]

-

Brandt, M. (n.d.). Chapter 2 Steroid Biosynthesis and Regulation of Cortisol Production. Rose-Hulman Institute of Technology. [Link]

-

Kuhl, H. (2015). Progestins as endocrine disrupters in aquatic ecosystems: Concentrations, effects and risk assessment. Pharmacology & therapeutics, 152, 45-56. [Link]

-

Mani, S. K. (2009). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in neuroendocrinology, 30(3), 346-359. [Link]

-

Wikipedia. (2023). This compound acetate. [Link]

-

Yakin, M. H., et al. (2023). Progesterone signaling in regulation of luteal steroidogenesis. Reproduction, Fertility and Development, 35(13), 779-792. [Link]

-

Policy Commons. (2016). OECD Test Guideline 458: Androgen Receptor Transactivation Assays. [Link]

-

OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Publishing. [Link]

-

OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD Publishing. [Link]

-

IITR. (n.d.). OECD 455: Estrogen receptor transcriptional activation (ERTA). [Link]

-

Policy Commons. (2021). OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]

-

Grokipedia. (2026). This compound. [Link]

-

IITR. (n.d.). OECD 441: Hershberger assay. [Link]

-

OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Publishing. [Link]

-

OECD. (2009). Test No. 455: The Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD Publishing. [Link]

-

National Toxicology Program. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]

-

National Toxicology Program. (2009). OECD Test Guideline 441: Hershberger Bioassay in Rats. [Link]

-

JRC Big Data Analytics Platform. (2015). DB-ALM Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. [Link]

-

Ohta, R., et al. (2012). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. The Journal of toxicological sciences, 37(4), 735–742. [Link]

-

Breast Cancer Prevention Partners. (n.d.). Hormone Disruptors and Women's Health. [Link]

-

EBSCO. (n.d.). Progesterone receptor assay. [Link]

-

GenTarget. (n.d.). Progesterone Pathway. [Link]

-

ResearchGate. (n.d.). Progesterone receptors and signaling pathways in normal mammary gland...[Link]

-

Hormones Matter. (2013). Does it matter that hormonal contraceptives are endocrine disrupting chemicals?. [Link]

-

INDIGO Biosciences. (n.d.). Rabbit Progesterone Receptor. [Link]

-

OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. [Link]

-

Britannica. (2026). Steroid - Biosynthesis, Metabolism, Hormones. [Link]

-

Concept Life Sciences. (n.d.). Assay Card | Androgen Receptor Assay Test No458. [Link]

-

EPA. (n.d.). In vivo Hershberger Assay. [Link]

-

Ceger, P., et al. (2020). DEVELOPMENT OF A CURATED HERSHBERGER DATABASE. Reproductive toxicology (Elmsford, N.Y.), 96, 229–241. [Link]

-

Clue. (2019). Progestin: What is it? Side Effects, Progestin vs. Progesterone, and More. [Link]

-

DTIC. (n.d.). Novel Small Molecule Antagonists of the Interaction of the Androgen Receptor and Transcriptional Co-regulators. [Link]

-

OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. [Link]

-

INDIGO Biosciences. (n.d.). Human Progesterone Receptor. [Link]

-

Kleinstreuer, N. C., et al. (2017). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental health perspectives, 125(5), 056001. [Link]

-

Casas-Rodríguez, A., et al. (2023). Potential oestrogenic effects (following the OECD test guideline 440) and thyroid dysfunction induced by pure cylindrospermopsin and microcystin-LR in ovariectomized rats. Environmental research, 226, 115671. [Link]

-

Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. [Link]

-

GenomeMe. (n.d.). Progesterone Receptor Antibody. [Link]

-

Labrie, F., et al. (1985). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and cellular endocrinology, 43(2-3), 103–110. [Link]

-

gsrs. (n.d.). This compound. [Link]

-

Nguyen, T. V., et al. (2007). Flutamide and cyproterone acetate exert agonist effects: induction of androgen receptor-dependent neuroprotection. Endocrinology, 148(6), 2936–2944. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

ResearchGate. (2011). Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells. [Link]

-

Gao, X., et al. (2016). The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4. Archives of toxicology, 90(8), 1989–2000. [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. Annual review of pharmacology and toxicology, 56, 133–155. [Link]

-

Mitchell, S. H., et al. (2011). Combination of resveratrol and antiandrogen flutamide has synergistic effect on androgen receptor inhibition in prostate cancer cells. Anticancer research, 31(10), 3323–3330. [Link]

Sources

- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. (6alpha)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C22H29F3O3 | CID 20055352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flutamide and cyproterone acetate exert agonist effects: induction of androgen receptor-dependent neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. epa.gov [epa.gov]

- 13. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 14. efsa.europa.eu [efsa.europa.eu]

- 15. selleckchem.com [selleckchem.com]

- 16. The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. epa.gov [epa.gov]

- 20. epa.gov [epa.gov]

- 21. A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. abmole.com [abmole.com]

An In-Depth Technical Guide to the In Vitro Cellular Effects of Flumedroxone

Preamble: Situating Flumedroxone in a Research Context

This compound, a synthetic steroidal progestogen from the 17α-hydroxyprogesterone group, and its clinically utilized form, this compound Acetate, represent a fascinating case study in steroid pharmacology.[1][2][3] While its approved application has been in the niche area of antimigraine preparations, its core identity as a progestin—a compound that interacts with progesterone receptors—positions it within a class of molecules with profound and diverse cellular effects.[1][3][4] Understanding these effects at a cellular level is paramount, not only for elucidating its mechanism in migraine prophylaxis but also for exploring its potential utility in other contexts, such as oncology, where progestins have established, albeit complex, roles.

This guide provides a technical framework for the in vitro investigation of this compound's cellular impact. It moves beyond a simple recitation of facts to provide the strategic and causal reasoning behind the selection of specific assays and experimental designs. The methodologies described are designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.

Section 1: The Molecular Target - this compound's Interaction with the Progesterone Receptor

The biological activity of this compound, like other progestins, is primarily mediated through its interaction with the Progesterone Receptor (PR), a nuclear transcription factor.[4] The chemical structure of a progestin is the key determinant of its interaction with PR and other steroid receptors, which in turn dictates its cellular effects.[4]

1.1. The Progesterone Receptor Signaling Cascade

The canonical pathway for progestin action involves the following steps:

-

Ligand Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the PR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Conformational Change & Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs. The receptor then dimerizes.

-

Nuclear Translocation: The activated PR dimer translocates into the nucleus.

-

DNA Binding & Transcription: The dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

-

Gene Regulation: This binding event recruits co-activators or co-repressors, modulating the transcription of genes that control various cellular processes, including proliferation, differentiation, and apoptosis.

It is critical to recognize that the PR exists in two primary isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional start sites.[5] PR-B is the primary mediator of progesterone's actions, while PR-A can act to repress the activity of PR-B, thereby modulating the cellular response.[5] The specific effects of this compound may therefore depend on the relative expression of these isoforms in the chosen cell model.

1.2. Visualizing the Pathway

The following diagram illustrates the generalized signaling cascade initiated by this compound.

Caption: this compound signaling via the Progesterone Receptor (PR).

Section 2: Key In Vitro Cellular Effects of Progestins

Based on the known activities of other synthetic progestins like Medroxyprogesterone Acetate (MPA), we can hypothesize and subsequently test for three primary cellular effects of this compound in relevant cell lines (e.g., hormone-responsive breast or colon cancer cell lines).[6][7]

2.1. Anti-Proliferative Activity

A hallmark of many progestins is their ability to inhibit cell growth, particularly in cancer cell lines that express the progesterone receptor.[7][8][9] This effect is foundational to their use in certain cancer therapies. The anti-proliferative potential of this compound can be quantified to determine its potency.

2.2. Induction of Cell Cycle Arrest

The inhibition of proliferation is often a direct consequence of the cell cycle being halted at specific checkpoints.[10] Synthetic progestins have been shown to induce accumulation of cells in the G0/G1 phase of the cell cycle.[7] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors.[7] For instance, the anti-progestin mifepristone has been shown to reduce the activity of Cdk2, a key regulator of the G1/S transition.[11] It is plausible that this compound employs a similar mechanism.

2.3. Induction of Apoptosis